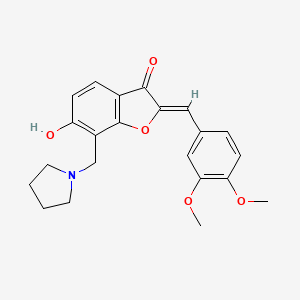

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

CAS No.: 887214-32-6

Cat. No.: VC11903957

Molecular Formula: C22H23NO5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887214-32-6 |

|---|---|

| Molecular Formula | C22H23NO5 |

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C22H23NO5/c1-26-18-8-5-14(11-19(18)27-2)12-20-21(25)15-6-7-17(24)16(22(15)28-20)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3/b20-12- |

| Standard InChI Key | HSNXMJIMDXQLDM-NDENLUEZSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC |

| SMILES | COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzofuran core (a fused benzene and furan ring system) substituted at multiple positions:

-

C2: A 3,4-dimethoxybenzylidene group (-configuration).

-

C6: A hydroxyl group.

-

C7: A pyrrolidin-1-ylmethyl substituent.

The IUPAC name is (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one, with a molecular formula of C22H23NO5 and a molecular weight of 381.4 g/mol. Key structural attributes include:

-

Planar benzofuran core: Facilitates π-π interactions with biological targets.

-

Methoxy groups: Enhance lipophilicity and membrane permeability.

-

Pyrrolidine moiety: Contributes to basicity and potential receptor binding.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H23NO5 | |

| Molecular Weight | 381.4 g/mol | |

| IUPAC Name | (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

| CAS Number | 887214-32-6 | |

| Key Functional Groups | Benzofuran, methoxy, hydroxyl, pyrrolidine |

Synthesis and Chemical Properties

Reactivity and Stability

-

Hydroxyl group: Susceptible to oxidation; may form hydrogen bonds with biological targets.

-

Pyrrolidine nitrogen: Capable of protonation, enhancing solubility in acidic environments.

-

Methoxy groups: Electron-donating effects stabilize the aromatic system.

Pharmacological Profile

Analgesic and Anti-Inflammatory Activity

Benzofuran analogs with similar substituents exhibit AD50 values of ~60 mg/kg in murine models, outperforming aminopyrine (AD50 = 151 mg/kg) . The 3,4-dimethoxy and pyrrolidine groups are hypothesized to enhance CNS penetration and μ-opioid receptor affinity .

Adrenergic Modulation

Structural analogs demonstrate α1-adrenergic receptor blockade (IC50 = 2–5 μM), potentially useful in hypertension and benign prostatic hyperplasia . The pyrrolidine moiety mimics endogenous catecholamine structures, enabling competitive inhibition .

COX-II Inhibition

Related benzofuran derivatives show COX-II selectivity (IC50 = 0.1–6.0 μM), attributed to interactions with the enzyme’s secondary pocket . Molecular docking studies suggest the methoxy groups align with hydrophobic residues (e.g., Val349), while the hydroxyl group hydrogen-bonds with Tyr355 .

Table 2: Pharmacological Data for Structural Analogs

| Activity | Compound Analog | IC50/AD50 | Reference |

|---|---|---|---|

| Analgesic | 7-Cl-substituted benzofuran | 55–60 mg/kg | |

| COX-II Inhibition | Pyrazolo-cinnolinone derivative | 6.0 nM | |

| α1-Adrenergic Blockade | Quiloflex analog | 2.5 μM |

Research Gaps and Future Directions

-

In Vivo Efficacy: Limited data on bioavailability and toxicity profiles.

-

Target Specificity: Mechanistic studies needed to elucidate receptor binding kinetics.

-

Synthetic Optimization: Scalable routes for -isomer purification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume